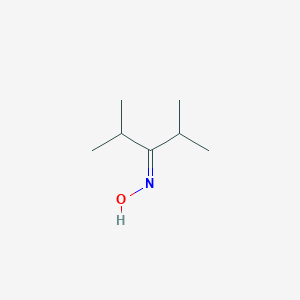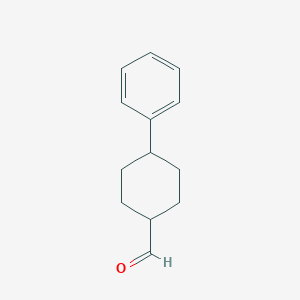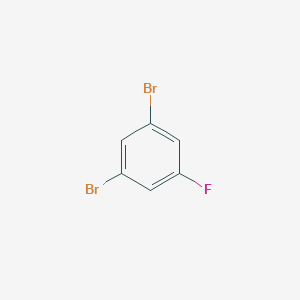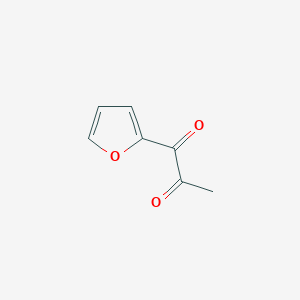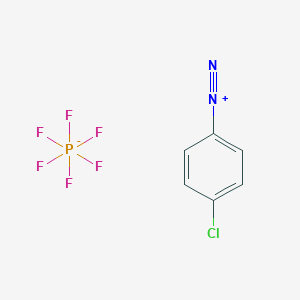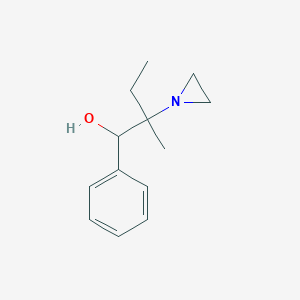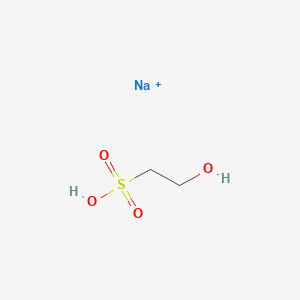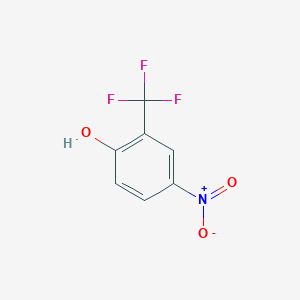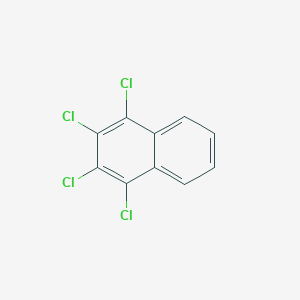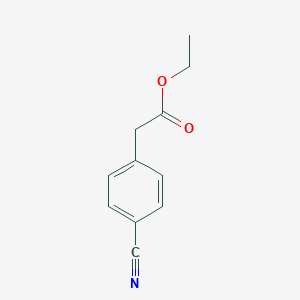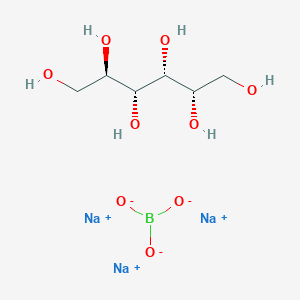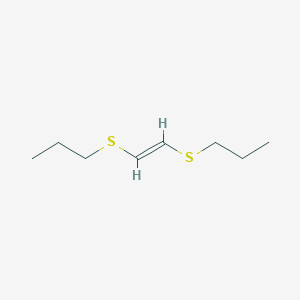
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- is a chemical compound that is commonly used in scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. This compound has been used in a variety of research applications, including cancer treatment, DNA sequencing, and protein labeling.
Wirkmechanismus
The mechanism of action of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves its ability to react with both DNA and proteins. It can form covalent bonds with these molecules, which can lead to inhibition of cell growth or labeling for analysis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- are dependent on the specific application. In cancer treatment, it can lead to inhibition of cell growth and apoptosis. In DNA sequencing, it can be used to label nucleotides for sequencing. In protein labeling, it can be used to label specific amino acids for analysis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- in lab experiments include its ability to react with both DNA and proteins, its effectiveness in cancer treatment, and its usefulness in DNA sequencing and protein labeling. The limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research involving propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-. One potential direction is the development of new cancer treatments that utilize this compound. Another direction is the continued use of this compound in DNA sequencing and protein labeling. Additionally, there is potential for the development of new applications for this compound in other areas of scientific research.
Synthesemethoden
The synthesis of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves the reaction of 1,2-dibromoethane with sodium sulfide. This reaction produces 1,2-ethanedithiol, which is then reacted with propane-1,3-diamine to produce the final product.
Wissenschaftliche Forschungsanwendungen
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- has been used in a variety of scientific research applications. It has been shown to be effective in the treatment of cancer, as it can react with DNA and proteins to inhibit cell growth. It has also been used in DNA sequencing, as it can be used to label nucleotides for sequencing. Additionally, it has been used in protein labeling, as it can react with amino acids to label proteins for analysis.
Eigenschaften
CAS-Nummer |
1120-17-8 |
|---|---|
Produktname |
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- |
Molekularformel |
C8H16S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI-Schlüssel |
WERZWRCQQURDDW-BQYQJAHWSA-N |
Isomerische SMILES |
CCCS/C=C/SCCC |
SMILES |
CCCSC=CSCCC |
Kanonische SMILES |
CCCSC=CSCCC |
Andere CAS-Nummern |
1120-17-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



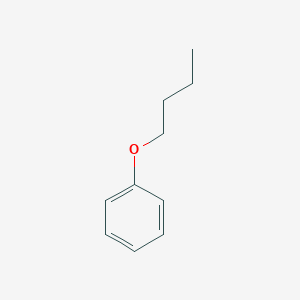
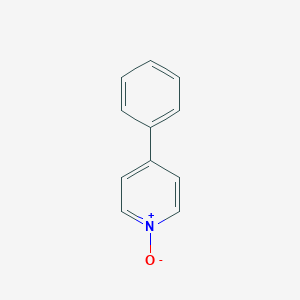
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
